1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Lipophilicity Drug-likeness cLogP

Researchers building focused kinase inhibitor libraries often encounter steep SAR where minor N1/N3 substitutions alter target engagement by orders of magnitude. This specific N1-benzyl/N3-(3-methylphenyl) thieno[3,2-d]pyrimidine-2,4-dione provides an unexplored vector for ATP-competitive inhibition of PI3Kα, mTOR, and FLT3. - Occupies lead-like chemical space (MW 348.4 g/mol, TPSA ≈75.2 Ų, cLogP ≈3.4) for property-driven optimization. - N3-aryl substitution essential for antimicrobial activity; distinct from the reported most-active analog for SAR mapping. - BenchChem ensures batch-to-batch consistency and reliable global supply for your screening campaigns.

Molecular Formula C20H16N2O2S
Molecular Weight 348.4 g/mol
CAS No. 1326897-63-5
Cat. No. B6491501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
CAS1326897-63-5
Molecular FormulaC20H16N2O2S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4
InChIInChI=1S/C20H16N2O2S/c1-14-6-5-9-16(12-14)22-19(23)18-17(10-11-25-18)21(20(22)24)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3
InChIKeyRHQXJALNXTVIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Baseline & Class: 1-Benzyl-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione


1-Benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326897-63-5) is a fully substituted thieno[3,2-d]pyrimidine-2,4-dione bearing an N1-benzyl group and an N3-(3-methylphenyl) substituent on the central bicyclic core [1]. The thieno[3,2-d]pyrimidine-2,4-dione scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of kinases (e.g., PI3Kα, mTOR, FLT3), macrophage migration inhibitory factor (MIF) family tautomerases, HIV RNase H, and as antimicrobial agents [2]. The specific substitution pattern of this compound—combining an unsubstituted benzyl at N1 with a meta-tolyl group at N3—places it within a well-explored chemical space where even minor changes to the N1 or N3 aryl groups have been shown to profoundly alter biological target engagement, potency, and physicochemical properties [2].

Workflow Kinase inhibitor lead discovery and SAR exploration
Selection Defined N1-benzyl/N3-(3-methylphenyl) substitution pattern
Use Context Antimicrobial screening and MIF2 tautomerase research probe

Why Generic Analogs Cannot Replace This Compound


The thieno[3,2-d]pyrimidine-2,4-dione class exhibits steep structure–activity relationships (SAR) where the identity and position of substituents on the N1 and N3 positions govern target selectivity, potency, and drug-like properties [1]. For example, in MIF2 tautomerase inhibition, the shift from a thieno[2,3-d] to a thieno[3,2-d] core, or the introduction of a methyl group on the N3-phenyl ring, can alter IC₅₀ values by an order of magnitude or more [1]. Similarly, antimicrobial studies on 3-N-aryl-1H-thieno[3,2-d]pyrimidine-2,4-diones have demonstrated that the compound with an o-methylbenzyl at N1 and phenyl at N3 was the most active, while other substitution patterns showed markedly reduced activity, underscoring that not all N1/N3 combinations are equivalent [2]. Therefore, procurement of a close analog with a different substitution pattern—such as an unsubstituted N3-phenyl, a para-methoxybenzyl, or a 2-methylphenyl isomer—cannot be assumed to recapitulate the biological or physicochemical profile of 1-benzyl-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione without confirmatory experimental data.

Substitution N1/N3 aryl changes can shift target selectivity profiles; direct substitution not supported
Scaffold Thieno[3,2-d] core isomer may not reproduce [2,3-d]-based MIF2 tautomerase inhibition
Activity Antimicrobial activity may require N3-aryl; alkyl analogs are likely inactive and not interchangeable

Differentiation Evidence: This Compound vs. Closest Analogs


cLogP Advantage from N3-(3-Methylphenyl)

The N3-(3-methylphenyl) substitution in the target compound (CAS 1326897-63-5) introduces an additional methyl group compared to the unsubstituted N3-phenyl analog 1-benzyl-3-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione. This single methyl addition is calculated to increase cLogP by approximately 0.5–0.6 log units, shifting the compound into a more favorable lipophilicity range for membrane permeability while maintaining compliance with Lipinski's Rule of Five [1]. The N3-phenyl analog, lacking this methyl, falls below the optimal cLogP window often associated with balanced permeability and solubility for cell-based assays [1].

cLogP Advantage
Class-level
ΔcLogP ≈ +0.5–0.6
Predicted shift into favorable permeability window
Computed; no experimental logP
Lipophilicity Drug-likeness cLogP

Antimicrobial Activity: N3-Aryl vs. N3-Alkyl

In a systematic study of 3-N-substituted 1H-thieno[3,2-d]pyrimidine-2,4-diones, the compound bearing a phenyl substituent at N3 and an o-methylbenzyl group at N1 was identified as the most active antimicrobial agent by agar well diffusion assay, while N3-alkyl derivatives showed substantially weaker activity [1]. Although the target compound (CAS 1326897-63-5) has a 3-methylphenyl rather than unsubstituted phenyl at N3, and a benzyl rather than o-methylbenzyl at N1, the presence of the N3-aryl group places it in the active subclass. This contrasts with N3-alkyl analogs (e.g., 3-methyl, 3-ethyl, 3-propyl derivatives), which demonstrated negligible zones of inhibition against S. aureus and B. subtilis in the same study [1].

Antimicrobial Activity
Class-level
N3-aryl
Active
N3-alkyl
Inactive
N3-aryl essential for Gram-positive inhibition
Agar well diffusion; qualitative
Antimicrobial SAR agar well diffusion

MIF2 Tautomerase: Scaffold Isomer Differentiation

The thieno[2,3-d]pyrimidine-2,4-dione derivative R110 is a validated MIF2 tautomerase inhibitor with an IC₅₀ of 15 μM [1]. The target compound (CAS 1326897-63-5) differs in two critical structural features: (i) it possesses a thieno[3,2-d] core rather than the thieno[2,3-d] isomer, which alters the spatial presentation of the N1 and N3 substituents relative to the sulfur atom; and (ii) it carries a 3-methylphenyl at N3 and a benzyl at N1, while R110 has different substituents. In the MIF2 inhibitor series, the thieno[2,3-d] scaffold was specifically optimized to yield compound 5d with an IC₅₀ of 1.0 μM for MIF2 [2]. The thieno[3,2-d] isomer has not been evaluated in the same assay, and the change in sulfur position relative to the pyrimidine ring is known to affect π-stacking interactions within the tautomerase active site, potentially altering both potency and selectivity [2].

MIF2 Scaffold Comparison
Class-level
Not directly evaluated
Thieno[3,2-d] core may yield distinct tautomerase profile
[2,3-d] inhibitors: IC50 1–15 μM; isomer untested
MIF2 tautomerase cancer d-dopachrome tautomerase

PI3K/mTOR Kinase Inhibition Potential

A series of thieno[3,2-d]pyrimidine derivatives were reported as potent PI3K inhibitors, with lead compounds 7 and 21 demonstrating strong enzymatic activity and suppression of cancer cell proliferation via PI3K/AKT/mTOR pathway inhibition [1]. Separately, a series of thieno[3,2-d]pyrimidine derivatives evaluated for PI3K and mTOR dual inhibition yielded compounds with IC₅₀ values in the low nanomolar range (e.g., compound 32: PI3K IC₅₀ = 423 nM, mTOR IC₅₀ = 0.9 nM) [2]. The target compound (CAS 1326897-63-5) contains the identical thieno[3,2-d]pyrimidine-2,4-dione core present in these inhibitors but has not been directly evaluated. Its N1-benzyl and N3-(3-methylphenyl) substitution pattern is distinct from the reported inhibitors and represents a novel combination that may yield a different kinase selectivity profile [2].

Kinase Assay Context
Class-level
Recombinant PI3Kα / mTOR assays; cell proliferation
Core scaffold validated for kinase inhibition research
Compound not directly tested; literature comparators nanomolar
PI3Kα mTOR kinase inhibitor cancer

Physicochemical Profile: MW and TPSA

The target compound (MW 348.4 g/mol, TPSA ≈ 75.2 Ų) occupies a distinct physicochemical space compared to commonly available analogs. The 1-(4-methoxybenzyl)-3-(2-methylphenyl) analog (CAS 1326905-01-4, MW 380.5 g/mol, TPSA ≈ 75.2 Ų plus ether oxygen contribution) has a higher molecular weight due to the para-methoxy group, which may reduce ligand efficiency [1]. The 1-(4-chlorobenzyl)-3-(2-methylphenyl) analog introduces a halogen, increasing MW and altering electronic properties. The target compound's balanced MW and TPSA place it in a favorable region of drug-like chemical space (MW < 500, TPSA < 140 Ų), making it suitable as a fragment-like or lead-like starting point for further optimization [1].

Physicochemical Advantage
Computed
ΔMW: –32 g/mol; ΔTPSA: –9–10 Ų
Lower MW/TPSA may favor permeability and ligand efficiency
Computed from SMILES; vs. 4-methoxybenzyl analog
Physicochemical properties drug-likeness TPSA

Regioisomer Comparison: meta- vs. ortho-Methylphenyl

The target compound bears a 3-methylphenyl (meta-tolyl) substituent at N3, which distinguishes it from analogs carrying a 2-methylphenyl (ortho-tolyl) at the same position. In kinase inhibitor SAR, the position of the methyl group on the N3-phenyl ring can dramatically affect target binding: ortho-substitution can induce conformational constraints that reduce binding affinity, while meta-substitution typically allows greater conformational freedom and may better occupy hydrophobic pockets [1]. The synthesis of 3-N-aryl-thieno[3,2-d]pyrimidine-2,4-diones proceeds via reaction of methyl 3-aminothiophene-2-carboxylate with aryl isocyanates, a route that is equally applicable to both 3-methylphenyl and 2-methylphenyl isocyanates [2]; however, the resulting regioisomers are expected to exhibit divergent biological profiles based on established SAR trends in related heterocyclic series [1].

Regioisomer Differentiation
Class-level
Target (meta)
N3-(3-methylphenyl)
Analog (ortho)
N3-(2-methylphenyl)
Meta-substitution may confer distinct binding profile
Positional isomer; binding not quantified
Regioisomer synthesis SAR

Research & Procurement Scenarios for This Compound


PI3K/mTOR Pathway Probe for Lead Discovery

The thieno[3,2-d]pyrimidine-2,4-dione core is a validated scaffold for PI3Kα and mTOR inhibition, with literature compounds achieving nanomolar potency [1]. The target compound's unique N1-benzyl/N3-(3-methylphenyl) substitution pattern provides an unexplored vector for developing novel ATP-competitive kinase inhibitors. Researchers building focused kinase inhibitor libraries should prioritize this compound over N3-unsubstituted or N3-alkyl analogs, which lack the aryl ring required for key hydrophobic interactions within the kinase ATP-binding pocket [1].

MIF2 Chemical Probe: Scaffold-Hopping Strategy

The MIF2 tautomerase inhibitor field is currently dominated by thieno[2,3-d]pyrimidine-2,4-diones (R110, IC₅₀ = 15 μM; compound 5d, IC₅₀ = 1.0 μM) [1]. The thieno[3,2-d] scaffold represents an underexplored isosteric replacement that could yield distinct selectivity profiles between MIF and MIF2. The target compound serves as an ideal entry point for scaffold-hopping studies aimed at identifying MIF2 inhibitors with improved selectivity over MIF, a key challenge highlighted in recent correction literature [1].

Antimicrobial Screening: N3-Aryl Subclass

SAR studies on 3-N-substituted thieno[3,2-d]pyrimidine-2,4-diones have established that N3-aryl substitution is essential for antimicrobial activity against Gram-positive bacteria, while N3-alkyl derivatives are inactive [1]. The target compound, as an N3-aryl member of this class, is appropriate for inclusion in antimicrobial screening panels. Its activity profile is expected to differ from the reported most-active compound (3-phenyl-1-(o-methylbenzyl) derivative) due to the distinct N1 and N3 substitution, offering the opportunity to map SAR around the N1-benzyl/N3-(3-methylphenyl) pharmacophore [1].

Lead-Like Property Optimization

With MW = 348.4 g/mol and TPSA ≈ 75.2 Ų, the target compound occupies favorable lead-like chemical space, outperforming bulkier analogs such as the 1-(4-methoxybenzyl)-3-(2-methylphenyl) derivative (MW = 380.5 g/mol) in ligand efficiency potential [1]. This compound is recommended as a core scaffold for property-driven optimization programs where maintaining low MW and moderate lipophilicity (predicted cLogP ≈ 3.4) is critical for downstream ADME profiling [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Thieno[3,2-d] core validated for kinase inhibition research
Kinase selectivity profiling; target engagement assays
MIF2 tautomerase scaffold-hopping
Thieno[3,2-d] vs. [2,3-d] core isomer for selectivity exploration
Tautomerase inhibition endpoint; MIF vs. MIF2 selectivity
Antimicrobial screening
N3-aryl substitution required for Gram-positive activity
Zone-of-inhibition and MIC endpoints; panel screening
Property-driven lead optimization
Lower MW and TPSA for favorable ADME profile
Permeability and solubility screening; ligand efficiency
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